

Application Notes and Protocols for SL 0101-1 in Kinase Activity Assays

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Compound of Interest

Compound Name: SL 0101-1

Cat. No.: B15604870

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Introduction

SL 0101-1 is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1] Isolated from the tropical plant *Forsteronia refracta*, this kaempferol glycoside has emerged as a valuable tool for investigating the physiological and pathological roles of RSK signaling.[1][2] RSK isoforms are key downstream effectors of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, regulating diverse cellular processes such as cell growth, proliferation, survival, and motility.[3][4] Dysregulation of the RSK signaling cascade has been implicated in various diseases, including cancer, making it an attractive target for therapeutic development.[3][4]

These application notes provide detailed information on the use of **SL 0101-1** in kinase activity assays, including its mechanism of action, selectivity, and protocols for both in vitro and cell-based experiments.

Mechanism of Action

SL 0101-1 selectively targets the N-terminal kinase domain (NTKD) of RSK isoforms, competing with ATP for binding to the active site.^[1] This competitive inhibition prevents the phosphorylation of downstream RSK substrates, thereby blocking signal transduction.

Kinase Selectivity Profile

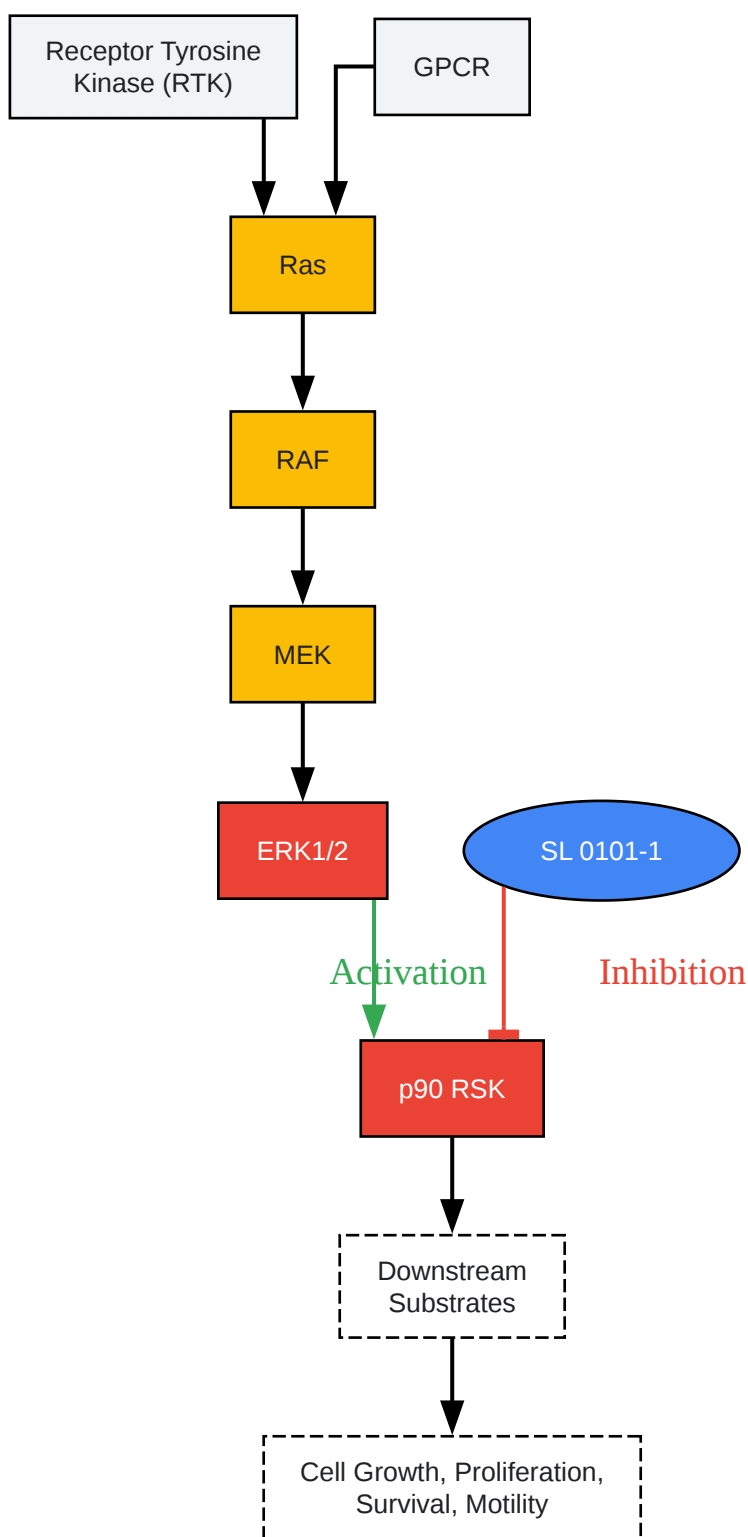
SL 0101-1 exhibits high selectivity for RSK1 and RSK2 isoforms. While it is a potent inhibitor of RSK, it is important to consider potential off-target effects, especially at higher concentrations. The following table summarizes the inhibitory activity of **SL 0101-1** against various kinases.

Kinase Target	IC ₅₀ (nM)	Assay Conditions
RSK1	398	Not specified
RSK2	89	Not specified
Aurora B	>10,000	Not specified
PIM3	>10,000	Not specified

Note: The inhibitory activity of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. The IC₅₀ values presented here are for reference and may vary depending on the specific assay conditions.

Signaling Pathway

The RSK family of kinases are key mediators downstream of the Ras-ERK signaling cascade. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the sequential activation of Ras, RAF, MEK, and finally ERK1/2. Activated ERK1/2 then phosphorylates and activates RSK, which in turn phosphorylates a multitude of cytoplasmic and nuclear substrates, regulating processes like gene expression, cell cycle progression, and cell survival.



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p90 RSK Signaling Pathway and Inhibition by SL 0101-1

Experimental Protocols

In Vitro Kinase Activity Assay (Radiometric)

This protocol is adapted for a typical in vitro kinase assay to determine the IC₅₀ of **SL 0101-1** against RSK.

Materials:

- Active RSK enzyme (e.g., recombinant human RSK1 or RSK2)
- **SL 0101-1**
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- Peptide substrate (e.g., Kemptide or S6 peptide)
- [γ-³²P]ATP
- 10% Phosphoric acid
- P81 phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of **SL 0101-1** in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- In a microcentrifuge tube, combine the active RSK enzyme, the peptide substrate, and the diluted **SL 0101-1** or vehicle control (DMSO).
- Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the K_m for the specific RSK isoform.

- Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times with 10% phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each **SL 0101-1** concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Activity Assay (Non-Radiometric - ADP-Glo™ Assay)

This protocol provides a non-radioactive alternative for measuring kinase activity and inhibitor potency.

Materials:

- Active RSK enzyme
- **SL 0101-1**
- Kinase buffer
- Peptide substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates

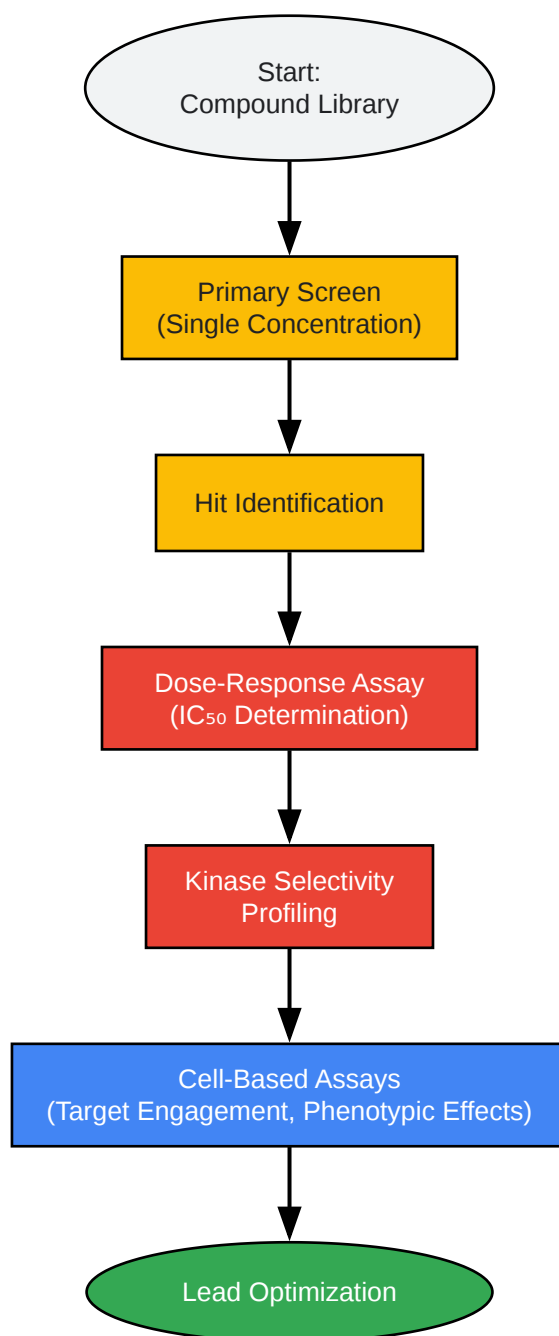
- Luminometer

Procedure:

- Prepare serial dilutions of **SL 0101-1** in DMSO and then in kinase buffer.
- Add the diluted **SL 0101-1** or vehicle control to the wells of the microplate.
- Add the active RSK enzyme and the peptide substrate to the wells.
- Initiate the reaction by adding ATP.
- Incubate at 30°C for the desired reaction time.
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition and determine the IC₅₀ as described in the radiometric assay protocol.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors like **SL 0101-1**.



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General Workflow for Kinase Inhibitor Screening

Cellular Assays

SL 0101-1 is cell-permeable and can be used to probe the function of RSK in cellular contexts. A common application is to assess the effect of RSK inhibition on cell proliferation.

Protocol: Cell Proliferation Assay (MTS Assay)

- Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
- Allow cells to adhere overnight.
- Treat cells with a range of concentrations of **SL 0101-1** or vehicle control (DMSO).
- Incubate for the desired period (e.g., 24, 48, or 72 hours).
- Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

SL 0101-1 is a potent and selective inhibitor of RSK1 and RSK2, making it an invaluable research tool for dissecting the roles of the RSK signaling pathway in health and disease. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing **SL 0101-1** in their kinase activity assays and cellular investigations. Careful consideration of assay conditions, particularly ATP concentration, is crucial for obtaining accurate and reproducible results.

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